molecular formula C11H16N2O B1483921 3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol CAS No. 2098020-56-3

3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol

Cat. No. B1483921
CAS RN: 2098020-56-3
M. Wt: 192.26 g/mol
InChI Key: POOKLRDXXAFTAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol” would be characterized by a pyrazole ring attached to a cyclobutyl group at the 3-position and a cyclopropylmethyl group at the 1-position .


Chemical Reactions Analysis

Again, while specific reactions for “3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol” are not available, pyrazoles can undergo a variety of chemical reactions, including N-alkylation, N-acylation, sulfonation, and halogenation .

Scientific Research Applications

Antioxidant and Anticancer Activities

Pyrazole derivatives have been synthesized and evaluated for their antioxidant and anticancer activities. Specifically, 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives have shown significant radical scavenging activity, with some compounds outperforming ascorbic acid. Additionally, these compounds have exhibited cytotoxic properties against colorectal carcinoma cells, indicating their potential as therapeutic agents against cancer through mechanisms such as p53-mediated apoptosis (Cadena-Cruz et al., 2021).

Synthesis and Antibacterial Activity

Another area of application is the development of compounds with antibacterial properties. Pyrazole derivatives have been synthesized and tested against various bacterial strains, with some showing excellent antibacterial activity. This highlights their potential use in addressing antibiotic resistance and developing new antibacterial agents (Bhavanarushi et al., 2013).

Antiviral Activity

Pyrazole derivatives have also been investigated for their antiviral properties. For instance, certain compounds have been synthesized and shown effective in vitro activity against the peste des petits ruminant virus (PPRV), suggesting their potential as antiviral agents for agricultural and possibly human health applications (Sujatha et al., 2009).

Future Directions

The future directions for research on “3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol” would depend on its potential applications. Given the biological activity of pyrazoles, it could be a candidate for further study in medicinal chemistry .

properties

IUPAC Name

5-cyclobutyl-2-(cyclopropylmethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-11-6-10(9-2-1-3-9)12-13(11)7-8-4-5-8/h6,8-9,12H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOKLRDXXAFTAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=O)N(N2)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol
Reactant of Route 2
3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol
Reactant of Route 3
3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol
Reactant of Route 4
Reactant of Route 4
3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol
Reactant of Route 5
3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol
Reactant of Route 6
3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.